molecular formula C10H9F3O B3096458 3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one CAS No. 128271-44-3

3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one

Cat. No.: B3096458
CAS No.: 128271-44-3
M. Wt: 202.17 g/mol
InChI Key: FFSQUPZKCFPFEM-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one is an organic compound with the molecular formula C10H9F3O It is a trifluoromethyl ketone, characterized by the presence of a trifluoromethyl group (CF3) attached to a phenyl ring and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one typically involves the reaction of 3,3,3-Trifluoro-2-methylpropanoic acid with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential neuroprotective properties in vitro.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Biological Activity

3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one, also known by its CAS number 128271-44-3, is a fluorinated ketone that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. The trifluoromethyl group (-CF₃) is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₇F₃O
  • Molecular Weight : 188.15 g/mol
  • CAS Number : 128271-44-3

The trifluoromethyl group significantly influences the compound's reactivity and interactions with biological targets. Its presence often leads to increased potency in pharmacological applications compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • GABA Receptor Modulation : Preliminary studies indicate that this compound may enhance GABA(A) receptor activity, which is crucial for its potential use as an anesthetic agent. This modulation can lead to increased inhibitory neurotransmission in the central nervous system (CNS) .
  • Anesthetic Properties : Similar compounds have shown efficacy in reducing the minimum alveolar concentration (MAC) of anesthetics like isoflurane, suggesting that this compound may possess comparable anesthetic properties .

Biological Activity

The compound exhibits a range of biological activities that are summarized in the following table:

Biological Activity Description
Anesthetic Activity Potential to reduce MAC of isoflurane without significant cardiovascular side effects .
Anticonvulsant Activity Demonstrated potent anticonvulsant effects in animal models .
Neuroprotective Effects May enhance GABAergic transmission, offering protection against excitotoxicity .
Antimicrobial Properties Trifluoromethyl ketones have been explored for their antimicrobial potential .

Case Studies and Research Findings

  • Study on Anesthetic Properties : A study evaluated various analogs of this compound for their ability to reduce MAC in isoflurane anesthesia. The findings indicated that certain analogs exhibited significant reductions in MAC without affecting heart rate or blood pressure .
  • Anticonvulsant Efficacy : In another study focusing on anticonvulsant activity, the compound was tested against maximal electroshock (MES) and subcutaneous metrazol (scMET) models. It showed a therapeutic index of 10 for MES activity, indicating a strong anticonvulsant effect .

Properties

IUPAC Name

3,3,3-trifluoro-2-methyl-1-phenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-7(10(11,12)13)9(14)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSQUPZKCFPFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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